molecular formula C18H26ClN3O B486113 1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane CAS No. 825607-23-6

1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane

Cat. No.: B486113
CAS No.: 825607-23-6
M. Wt: 335.9g/mol
InChI Key: SPLWEBCYFXCBOG-UHFFFAOYSA-N
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Description

1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane is a chemical compound with the molecular formula C18H26ClN3O. It is known for its unique structure, which includes a piperazine ring bonded to a chloromethylphenyl group and an azepane ring.

Preparation Methods

One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with piperazine under specific conditions to form the intermediate compound, which is then further reacted with azepane to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has shown potential as a ligand in biochemical assays and as a probe in studying biological processes.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Properties

IUPAC Name

azepan-1-yl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-15-6-7-16(14-17(15)19)20-10-12-22(13-11-20)18(23)21-8-4-2-3-5-9-21/h6-7,14H,2-5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLWEBCYFXCBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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